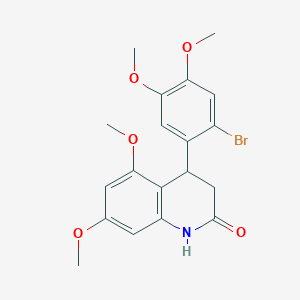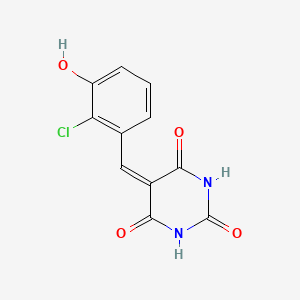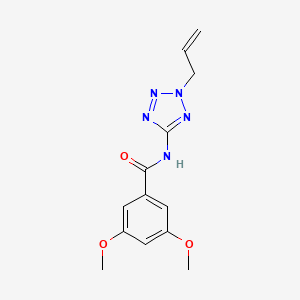![molecular formula C21H26N4O5S B4824864 METHYL 5-CARBAMOYL-2-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B4824864.png)
METHYL 5-CARBAMOYL-2-{2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]ACETAMIDO}-4-METHYLTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a carbamoyl group, a methoxyphenyl piperazine moiety, and a carboxylate ester. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the thiophene ring: The thiophene ring is synthesized through a cyclization reaction involving a suitable precursor, such as a dicarbonyl compound.
Introduction of the carbamoyl group: The carbamoyl group is introduced through a reaction with an appropriate amine, such as carbamoyl chloride.
Attachment of the methoxyphenyl piperazine moiety: This step involves the reaction of the thiophene derivative with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC).
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Various nucleophiles, such as alkyl halides or amines, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of thiophene derivatives with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may also play a role in binding to specific sites on target proteins, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-carbamoyl-2-{2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate
- Methyl 5-carbamoyl-2-{2-[4-(4-bromophenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate
Uniqueness
Methyl 5-carbamoyl-2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamido}-4-methylthiophene-3-carboxylate is unique due to the presence of the methoxyphenyl group, which can influence its pharmacological properties and interactions with biological targets
Properties
IUPAC Name |
methyl 5-carbamoyl-2-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]amino]-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-13-17(21(28)30-3)20(31-18(13)19(22)27)23-16(26)12-24-8-10-25(11-9-24)14-4-6-15(29-2)7-5-14/h4-7H,8-12H2,1-3H3,(H2,22,27)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJAXEUJPWDOOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)OC)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[3-(Dimethylamino)propyl]-3-(3-fluorophenyl)thiourea](/img/structure/B4824804.png)
![N~2~-(2-bromophenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4824812.png)

![2-(4-chlorophenoxy)-N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B4824822.png)
![1-(4-FLUOROPHENYL)-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4824828.png)
![N-(2-chlorobenzyl)-2-[1-(cyclohexylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4824831.png)
![2-{[5-(3-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B4824833.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4824836.png)
![(2-chloro-4-{[2,4-dioxo-3-(3-phenylpropyl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4824871.png)
![N-(2-methoxyethyl)-2-({3-[(4-methylphenyl)thio]propanoyl}amino)benzamide](/img/structure/B4824883.png)
![5-Methyl-4-oxo-2-sulfanyl-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4824892.png)
